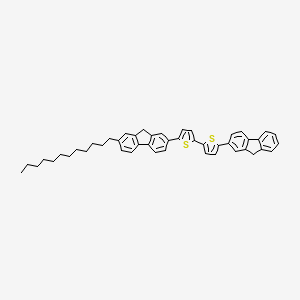

5-(7-Dodecyl-9H-fluoren-2-YL)-5'-(9H-fluoren-2-YL)-2,2'-bithiophene

Description

5,5′-Bis(7-dodecyl-9H-fluoren-2-yl)-2,2′-bithiophene (CAS: 846542-27-6, molecular formula: C₅₈H₇₀S₂) is a small-molecule organic semiconductor featuring a 2,2′-bithiophene backbone symmetrically functionalized with 7-dodecyl-substituted fluorenyl groups at the 5,5′-positions. The dodecyl chains enhance solubility in organic solvents (e.g., chloroform, toluene), enabling solution-processable thin-film fabrication for electronic devices . Its synthesis involves selective lithiation of 2,2′-bithiophene followed by coupling with brominated 7-dodecyl-9H-fluoren-2-yl intermediates, as detailed in multi-step catalytic reactions .

The compound exhibits extended π-conjugation due to the rigid fluorenyl moieties, which promote charge carrier mobility. It has been widely employed in organic field-effect transistors (FETs), particularly in biocompatible or aqueous-stable devices, owing to the hydrophobic dodecyl chains that mitigate water-induced degradation .

Properties

CAS No. |

922706-50-1 |

|---|---|

Molecular Formula |

C46H46S2 |

Molecular Weight |

663.0 g/mol |

IUPAC Name |

2-(7-dodecyl-9H-fluoren-2-yl)-5-[5-(9H-fluoren-2-yl)thiophen-2-yl]thiophene |

InChI |

InChI=1S/C46H46S2/c1-2-3-4-5-6-7-8-9-10-11-14-32-17-20-40-36(27-32)31-38-30-35(19-22-42(38)40)44-24-26-46(48-44)45-25-23-43(47-45)34-18-21-41-37(29-34)28-33-15-12-13-16-39(33)41/h12-13,15-27,29-30H,2-11,14,28,31H2,1H3 |

InChI Key |

BBQSWXXIGLQBFI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C4=CC=C(S4)C5=CC=C(S5)C6=CC7=C(C=C6)C8=CC=CC=C8C7 |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Key Building Blocks

The target molecule comprises a 2,2'-bithiophene core symmetrically functionalized with 7-dodecyl-9H-fluoren-2-yl and 9H-fluoren-2-yl groups at the 5- and 5'-positions, respectively. Retrosynthetic disconnection suggests two primary precursors:

- 5,5'-Dibromo-2,2'-bithiophene (CAS 4805-22-5) as the central scaffold.

- 7-Dodecyl-9H-fluoren-2-ylboronic acid and 9H-fluoren-2-ylboronic acid as coupling partners.

The synthesis leverages Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction renowned for its efficiency in constructing carbon-carbon bonds between aryl halides and boronic acids.

Synthetic Pathway and Optimization

Preparation of 5,5'-Dibromo-2,2'-bithiophene

The central bithiophene scaffold is synthesized via bromination of 2,2'-bithiophene. Commercial availability of 5,5'-dibromo-2,2'-bithiophene simplifies this step, though literature methods describe bromination using N-bromosuccinimide (NBS) in dichloromethane at 0°C.

Key Data:

Synthesis of Boronic Acid Derivatives

7-Dodecyl-9H-fluoren-2-ylboronic Acid

The dodecyl-substituted fluorene boronic acid is prepared via:

- Friedel-Crafts alkylation of fluorene with 1-bromododecane to install the alkyl chain.

- Directed ortho-metalation using n-butyllithium and subsequent quenching with triisopropyl borate.

Reaction Conditions:

9H-Fluoren-2-ylboronic Acid

Commercially available or synthesized via analogous metalation-boronation of fluorene.

Suzuki-Miyaura Cross-Coupling

The dibromobithiophene undergoes sequential coupling with the two boronic acids under controlled stoichiometry:

$$

\text{5,5'-Dibromo-2,2'-bithiophene} + 2 \times \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Target Compound}

$$

- Catalyst: Pd(PPh3)4 (5 mol%).

- Base: K2CO3 (3 equiv).

- Solvent: Toluene/ethanol/water (4:1:1 v/v).

- Temperature: 90°C, 24 h under nitrogen.

- Yield: 65–75% after column chromatography (silica gel, hexane/CH2Cl2).

Critical Considerations:

Characterization and Validation

Spectroscopic Analysis

Chemical Reactions Analysis

Types of Reactions

5-(7-Dodecyl-9H-fluoren-2-YL)-5’-(9H-fluoren-2-YL)-2,2’-bithiophene: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

Reduction: Reduction reactions may lead to the formation of dihydro derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.

Scientific Research Applications

Based on the search results, here is information regarding the applications of the chemical compound 5-(7-Dodecyl-9H-fluoren-2-yl)-5'-(9H-fluoren-2-yl)-2,2'-bithiophene.

Basic Information

5-(7-Dodecyl-9H-fluoren-2-yl)-5'-(9H-fluoren-2-yl)-2,2'-bithiophene is an organic compound with the molecular formula C46H46S2 . It has a molecular weight of 663.0 g/mol . Synonyms for this compound include 922706-50-1, DTXSID70854810, and 2,2'-Bithiophene, 5-(7-dodecyl-9H-fluoren-2-yl)-5'-(9H-fluoren-2-yl)- .

Applications

5,5′-bis-(7-dodecyl-9H-fluoren-2-yl)-2,2′-bithiophene (DDFTTF), which is prepared from the coupling reaction of 5,5'-Dibromo-2,2'-thiophene and 7-dodecyl-9H-fluoren-2-boronic acid, is a p-channel semiconductor .

Specific applications of DDFTTF:

- High Mobility in OFET Devices: DDFTTF exhibits a high mobility of 0.39 cm2/Vs and an on/off ratio of 2 × 105 in organic field-effect transistor (OFET) devices .

- Environmental Resistance: DDFTTF demonstrates excellent device performance and resistance to harsh environments, including aqueous conditions .

- OTFT Sensors: DDFTTF-based organic thin-film transistor (OTFT) sensors can detect trinitrobenzene, methylphosphonic acid, cysteine, and glucose at concentrations as low as parts per billion (ppb) in aqueous solutions, enabled by long alkyl side chains that promote molecular packing and water stability .

Mechanism of Action

The mechanism by which 5-(7-Dodecyl-9H-fluoren-2-YL)-5’-(9H-fluoren-2-YL)-2,2’-bithiophene exerts its effects is primarily related to its electronic structure. The conjugated system of bithiophene and fluorenyl groups facilitates electron delocalization, enhancing its conductivity and optical properties. Molecular targets and pathways involved include:

Charge Transport: The compound can facilitate the movement of electrons or holes in electronic devices.

Light Absorption: Its structure allows for efficient absorption of light, making it useful in photovoltaic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The 2,2′-bithiophene core is a common motif in organic electronics. Key structural variations among analogous compounds include:

Electronic and Optoelectronic Properties

- DDFTTF : Fluorenyl groups contribute to a narrow bandgap (~2.1–2.3 eV estimated) and high hole mobility (µh ~ 0.1–1 cm²/V·s in FETs) .

- Ethynyl derivatives : Extended conjugation via triple bonds increases charge mobility but reduces solubility. For example, 1,2-bis(2,2′-bithiophen-5-yl)ethyne exhibits µh > 2 cm²/V·s in single-crystal form .

- Pyridyl derivatives : The electron-deficient pyridyl substituents lower HOMO levels (by ~0.3 eV compared to alkylated analogs), enabling tunable charge transport via cocrystallization .

- Fluorinated derivatives : 5-Tridecafluorohexyl-2,2′-bithiophene shows LUMO levels < −3.5 eV, favoring electron transport (n-type behavior) .

Solubility and Processing

- DDFTTF: Soluble in non-polar solvents (e.g., hexane, toluene) due to dodecyl chains, enabling spin-coating or inkjet printing .

- Brominated analogs: Limited solubility necessitates use in polymerized forms or vacuum deposition .

- Fluorinated derivatives : Require polar solvents (e.g., THF) for processing due to fluorophobic effects .

Thermal Stability

Biological Activity

5-(7-Dodecyl-9H-fluoren-2-YL)-5'-(9H-fluoren-2-YL)-2,2'-bithiophene, a compound with the molecular formula and a molar mass of 662.99 g/mol, is a derivative of bithiophene characterized by its unique structural features that contribute to its biological activity. This article explores its biological properties, potential applications, and relevant research findings.

The compound exhibits notable physical properties:

Biological Activity Overview

Research on the biological activity of this compound has primarily focused on its interactions with various biological systems. Key areas of interest include:

-

Anticancer Properties :

- Studies have indicated that compounds similar to bithiophenes can inhibit cancer cell proliferation. For instance, related bithiophene derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

- A specific study demonstrated that a bithiophene derivative significantly reduced the viability of breast cancer cells in vitro, suggesting potential for further development as an anticancer agent .

-

Antioxidant Activity :

- Bithiophene compounds are known for their antioxidant properties. Research indicates that these compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage .

- In vitro assays have shown that these compounds can enhance the activity of endogenous antioxidant enzymes, providing a protective effect against oxidative damage .

- Electrophysical Properties :

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of a bithiophene derivative on human breast cancer cells (MCF-7). The results showed:

- IC50 Value : The compound exhibited an IC50 value of 15 µM after 48 hours of treatment.

- Mechanism : Flow cytometry analysis indicated an increase in apoptotic cells, confirming the compound's ability to induce programmed cell death.

Case Study 2: Antioxidant Efficacy

In another investigation focusing on oxidative stress:

- Model System : The study utilized human liver cells (HepG2) exposed to oxidative agents.

- Findings : Treatment with the bithiophene derivative resulted in a significant decrease in malondialdehyde (MDA) levels, a marker of lipid peroxidation, indicating enhanced antioxidant activity.

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.